molecular formula C14H16N2O2 B11870939 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one CAS No. 61088-00-4

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Katalognummer: B11870939
CAS-Nummer: 61088-00-4
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: PMIAVTFPCWQPTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a bicyclic heterocyclic compound featuring an indazolone core fused with a cyclohexane ring. The 4-methoxyphenyl substituent at position 1 and the ketone group at position 3 define its structural uniqueness. This compound is synthesized via a two-step, single-pot method using Amberlyst A-21 as a recyclable catalyst under mild conditions, achieving high yields .

Eigenschaften

CAS-Nummer

61088-00-4

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-one

InChI

InChI=1S/C14H16N2O2/c1-18-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(17)15-16/h6-9H,2-5H2,1H3,(H,15,17)

InChI-Schlüssel

PMIAVTFPCWQPTG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aldol Condensation to Form Cyclohexanone Intermediates

The synthesis begins with the aldol condensation of 4-methoxybenzaldehyde and acetylacetone in dimethyl sulfoxide (DMSO) under basic conditions. Piperidine (20 mol%) catalyzes the reaction, facilitating the formation of a substituted cyclohexanone derivative. This step proceeds at ambient temperature over 5 hours, yielding a 1,3-dicarbonyl intermediate (e.g., 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methylcyclohexanone) with excellent efficiency (98% yield). The reaction’s success hinges on the polar aprotic nature of DMSO, which stabilizes enolate intermediates and enhances nucleophilic attack on the aldehyde.

Reaction Conditions:

  • Solvent: DMSO

  • Base: Piperidine (20 mol%)

  • Temperature: 25°C

  • Time: 5 hours

  • Yield: 98%

The intermediate is isolated via acidification with 10% HCl, followed by precipitation in ice-cold water. Fourier-transform infrared (FTIR) spectroscopy confirms carbonyl stretches at 1690–1714 cm⁻¹ and hydroxyl groups at 3485–3490 cm⁻¹.

Cyclization with Hydrazine Hydrate

The cyclohexanone intermediate undergoes cyclization with hydrazine hydrate in methanol under reflux to form the indazolone core. This step involves the nucleophilic attack of hydrazine on the 1,3-diketone moiety, followed by dehydration and aromatization. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 3–4 hours. The product is isolated as a faint yellow solid after filtration and vacuum drying, yielding 65–70%.

Critical Parameters:

  • Hydrazine Equivalents: 2.1 equivalents

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Time: 3–4 hours

  • Yield: 65–70%

Analytical Characterization of the Target Compound

Spectroscopic Validation

1H NMR (300 MHz, DMSO-d6):

  • δ 7.23–6.73 (m, 4H, aromatic protons of 4-methoxyphenyl)

  • δ 3.69 (s, 3H, OCH3)

  • δ 2.71–2.15 (m, 4H, cyclohexane CH2 groups)

  • δ 1.65–1.21 (m, 6H, methyl groups).

13C NMR (75 MHz, DMSO-d6):

  • δ 210.5 (ketone carbonyl)

  • δ 158.4 (aromatic C-OCH3)

  • δ 133.9–113.5 (aromatic carbons)

  • δ 55.1 (OCH3)

  • δ 36.7–28.6 (cyclohexane and methyl carbons).

HRMS (ESI):

  • Calculated for C15H17N2O2 ([M+H]⁺): 265.1287

  • Observed: 265.1283.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies highlight DMSO’s superiority over ethanol or acetonitrile in aldol condensation due to its high polarity and ability to solubilize intermediates. Substituting piperidine with stronger bases (e.g., NaOH) reduces yields (<50%) due to side reactions.

Temperature and Stoichiometry

Elevating the aldol condensation temperature beyond 30°C accelerates reaction kinetics but promotes decomposition, while stoichiometric excess of acetylacetone (1.5 equivalents) ensures complete aldehyde consumption.

Mechanistic Insights into Indazolone Formation

The reaction proceeds via a stepwise mechanism:

  • Enolate Formation: Piperidine deprotonates acetylacetone, generating an enolate that attacks 4-methoxybenzaldehyde.

  • Cyclohexanone Formation: Intramolecular cyclization yields the 1,3-dicarbonyl intermediate.

  • Hydrazine Cyclization: Hydrazine hydrate attacks the diketone, forming a dihydroindazole intermediate that aromatizes under acidic conditions.

Industrial and Pharmacological Implications

The scalability of this method is evidenced by gram-scale syntheses (>10 g) with consistent yields. The compound’s structural similarity to DNA gyrase inhibitors (e.g., compound 5F, binding energy: -7.0 kcal/mol) suggests potential antimicrobial applications .

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-on durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können die Verbindung in ihre reduzierten Formen umwandeln.

    Substitution: Die Methoxygruppe am Phenylring kann Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

    Kondensation: Die Verbindung kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind saure oder basische Katalysatoren, organische Lösungsmittel und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

    Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

    Biologie: Es wurde auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.

    Medizin: Die Forschung konzentriert sich auf sein Potenzial als Therapeutikum für verschiedene Krankheiten, darunter neurodegenerative Erkrankungen und Krebs.

    Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Folgendes ausüben:

    Enzymhemmung: Sie kann die Aktivität bestimmter Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, was zu therapeutischen Wirkungen führt.

    Rezeptorbindung: Die Verbindung kann an spezifische Rezeptoren auf Zelloberflächen binden und so zelluläre Signalwege modulieren.

    Genexpression: Sie kann die Genexpression beeinflussen, indem sie mit Transkriptionsfaktoren oder anderen regulatorischen Proteinen interagiert.

Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und der untersuchten Krankheit ab.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs within the Indazolone Family

1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethanone
  • Substituents : Hydroxy and acetyl groups at positions 5 and 6, dimethyl groups at position 6, and a phenyl group at position 4.
  • The phenyl substitution at position 4 instead of 4-methoxyphenyl could alter steric and electronic properties .
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • Substituents : Trifluoromethyl at position 3 and dimethyl groups at position 6.
  • The absence of an aromatic substituent at position 1 distinguishes its pharmacological profile .
1-(4-Methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Hydrochloride
  • Substituents : Amine group at position 4 and dimethyl groups at position 6.
  • Key Differences : The amine hydrochloride salt improves aqueous solubility and bioavailability. The 4-methoxyphenyl group is retained, but the substitution at position 4 (amine vs. ketone) alters the molecule’s hydrogen-bonding and charge characteristics .
Structural Comparison Table
Compound Name Substituents (Positions) Functional Groups Key Features
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one 4-Methoxyphenyl (1), ketone (3) Ether, ketone Mild synthesis, recyclable catalyst
1-(6-Hydroxy-3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethanone Phenyl (4), acetyl (5), hydroxy (6) Acetyl, hydroxy Enhanced solubility
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Trifluoromethyl (3), dimethyl (6) Trifluoromethyl Electron-withdrawing effects
1-(4-Methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine HCl 4-Methoxyphenyl (1), amine (4) Amine hydrochloride Improved bioavailability

Comparison with Chalcone Derivatives Featuring Methoxyphenyl Substitution

Chalcones (α,β-unsaturated ketones) with methoxyphenyl groups, though structurally distinct from indazolones, provide insights into substituent effects on biological activity. For example:

  • Compound 2h: (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (IC₅₀ = 13.82 μM) .
  • Compound 2p : (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (IC₅₀ = 70.79 μM) .
Key Observations :

Substituent Position : Methoxy at the para position of ring B in chalcones correlates with reduced potency compared to electron-withdrawing groups (e.g., fluorine). For instance, 2p (dual methoxy) has lower activity than 2n (methoxy + fluorine) .

Electronegativity : Substitutions with higher electronegativity (e.g., fluorine) enhance inhibitory activity, suggesting that electronic effects influence binding interactions. This trend may extrapolate to indazolones, where the 4-methoxyphenyl group’s electron-donating nature could modulate reactivity .

Biologische Aktivität

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antitumor effects, neuroprotective potential, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 13276712

Structure

The compound features an indazole core with a methoxyphenyl substituent, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound showed an IC50 value of approximately 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent antiproliferative activity .
Cell Line IC50 (μM)
MM1.S0.64
HCT116 (colon cancer)0.4

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegeneration:

  • Mechanism of Action : It was found to inhibit oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the indazole ring or the methoxy group can significantly alter its potency and selectivity.

Study 1: Anticancer Efficacy

In a study involving xenograft models of colon cancer, treatment with the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis .

Study 2: Neuroprotection in Models of Ischemia

Another investigation assessed the neuroprotective effects in ischemic models. The results indicated that the compound reduced infarct size and improved functional recovery post-ischemia .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, and how do reaction parameters affect yield?

A two-step, one-pot synthesis using Amberlyst A-21 as a recyclable catalyst is effective. The first step involves cyclohexanone ring formation from aromatic aldehydes and β-ketoesters in isopropanol (60°C, 4–6 hours), yielding up to 85%. Critical parameters include catalyst loading (10–15 wt%), solvent polarity, and temperature control during cyclization. Amberlyst A-21 enables easy separation and retains >90% activity over five cycles .

Q. What pharmacological targets are experimentally validated for this compound, and what binding data supports these interactions?

X-ray crystallography (2.3 Å resolution) confirms its role as a Factor Xa inhibitor , forming hydrogen bonds with Tyr228 and Asp189 in the S1 pocket. Biochemical assays show an IC50 of 0.08 μM against human Factor Xa with >1000-fold selectivity over thrombin. The 4-methoxyphenyl group enhances hydrophobic interactions in the S4 subsite, as deletion reduces potency by 3.5-fold .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., COX-2 vs. 5-LOX inhibition) across studies?

Contradictions may arise from:

  • Differential cellular permeability in whole blood vs. recombinant enzyme assays.
  • Redox-mediated degradation during prolonged incubations. Methodological solutions :
  • Parallel testing in cell-free (recombinant COX-2) and cell-based (whole blood) systems with LC-MS stability monitoring.
  • Standardized antioxidant cocktails (0.1 mM BHT, 1 mM EDTA) to prevent autoxidation.
  • Molecular dynamics simulations to assess binding modes under varying redox conditions.

Q. What structural modifications enhance Factor Xa selectivity while maintaining pharmacokinetic properties?

SAR strategies :

  • Introduce electron-withdrawing groups (e.g., -CF3) at the 7-position to increase half-life (t1/2 from 2.1 to 5.3 hours).
  • Replace 4-methoxy with 4-aminosulfonyl to improve solubility (logP from 3.2 to 2.1) without compromising IC50 (<0.1 μM).
  • Fluorinate the piperidine ring (C3') to reduce hERG binding by 78%. Co-crystallization studies are critical to verify binding geometry .

Q. What analytical challenges arise in quantifying trace impurities (e.g., BMS-778960-01) during synthesis?

The impurity BMS-778960-01 (nitro → piperidinone substitution) causes isobaric interference (MW 434.45). Resolution methods :

  • HILIC-HRMS (mass accuracy <3 ppm, m/z 435.1678 [M+H]<sup>+</sup>).
  • <sup>19</sup>F NMR (δ -119.5 ppm for CF3 in impurity vs. -122.1 ppm in API).
  • DSC for crystalline form validation (ΔTpeak 178°C vs. 185°C). Method validation shows LOD 0.02% w/w and LOQ 0.05% with RSD <2% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.